Product packaging for 2-Methoxy-6-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 1017778-93-6)

2-Methoxy-6-(trifluoromethyl)benzonitrile

Cat. No.: B1319557
CAS No.: 1017778-93-6
M. Wt: 201.14 g/mol
InChI Key: OWJIFFRRYYZZTM-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzonitriles in Modern Organic Synthesis

Substituted benzonitriles are a cornerstone of organic synthesis, valued for the versatility of the nitrile (-CN) functional group. google.comresearchgate.net The nitrile moiety serves as a compact and electron-withdrawing group that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and tetrazoles. google.comontosight.ai This chemical flexibility makes benzonitriles crucial intermediates in the production of a diverse range of fine chemicals. rsc.org

In medicinal chemistry, the benzonitrile (B105546) unit is a recognized pharmacophore found in numerous therapeutic agents. nih.gov It can act as a hydrogen bond acceptor and engage in aromatic interactions, contributing to the binding affinity of a drug candidate to its biological target. nih.gov For instance, the benzonitrile group is a key feature in drugs developed for treating conditions like breast cancer and hypertension. nih.gov Furthermore, compounds derived from nitrile precursors have shown a wide spectrum of biological activities, including anti-inflammatory and antipicornaviral properties. google.com The ability to precisely modify the substitution pattern on the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of these molecules, thereby optimizing their function in various applications. researchgate.netrsc.org

Significance of Trifluoromethylated Aromatic Compounds in Advanced Chemical Research

The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring can dramatically and often beneficially alter a molecule's physicochemical properties. mdpi.com The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect (-I). wikipedia.orgnih.gov This feature is highly sought after in the design of pharmaceuticals and agrochemicals.

Key properties imparted by the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug. mdpi.com

Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. mdpi.comresearchgate.net

Modulation of Acidity/Basicity: Its strong electron-withdrawing nature can increase the acidity of nearby functional groups, which can be critical for receptor binding.

Bioisosteric Replacement: The -CF3 group is often used as a bioisostere for other groups like a methyl or chloro group, offering a similar steric profile but with vastly different electronic properties. mdpi.com

These attributes make trifluoromethylated aromatic compounds prevalent in pharmaceuticals, with applications ranging from cancer therapies to treatments for infectious diseases. researchgate.netbohrium.com Consequently, developing efficient methods for introducing the -CF3 group into aromatic systems remains an active and important area of chemical research. mdpi.commdpi.com

Overview of the Unique Electronic and Steric Landscape of 2-Methoxy-6-(trifluoromethyl)benzonitrile

The specific arrangement of substituents in this compound creates a fascinating and complex molecular environment. The electronic nature of the aromatic ring is influenced by a delicate balance of competing effects from the three functional groups.

Functional GroupPositionElectronic Effect (Inductive)Electronic Effect (Resonance)
Nitrile (-CN)1Electron-withdrawing (-I)Electron-withdrawing (-M)
Methoxy (B1213986) (-OCH3)2Electron-withdrawing (-I)Electron-donating (+M)
Trifluoromethyl (-CF3)6Strong electron-withdrawing (-I)Negligible

The methoxy group is an activating group that typically directs electrophilic aromatic substitution to the ortho and para positions due to its strong resonance electron-donating effect (+M). wikipedia.org Conversely, the nitrile and trifluoromethyl groups are powerful deactivating, meta-directing groups due to their strong electron-withdrawing inductive (-I) and, for the nitrile, resonance (-M) effects. wikipedia.orgnih.gov

In this compound, these groups are positioned ortho to one another, leading to several unique characteristics:

Steric Hindrance: The bulky trifluoromethyl group and the methoxy group flank the nitrile functionality. This steric crowding can influence the reactivity of the nitrile group and hinder approaches to the adjacent positions on the aromatic ring.

"Push-Pull" System: The electron-donating methoxy group is positioned between two strong electron-withdrawing groups (-CN and -CF3). This "push-pull" arrangement polarizes the aromatic ring, creating a unique distribution of electron density that can be exploited in specific chemical transformations.

Conformational Effects: The steric bulk of the ortho substituents can force the methoxy group into a specific conformation relative to the plane of the aromatic ring, which can, in turn, affect the extent of its resonance donation into the π-system. nih.gov

This intricate interplay of steric and electronic factors makes this compound a valuable substrate for studying reaction mechanisms and a potentially useful building block for synthesizing more complex molecules with precisely controlled three-dimensional structures and electronic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F3NO B1319557 2-Methoxy-6-(trifluoromethyl)benzonitrile CAS No. 1017778-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIFFRRYYZZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273038
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
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Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017778-93-6
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Synthetic Methodologies for 2 Methoxy 6 Trifluoromethyl Benzonitrile

Strategic Considerations in Building the Substituted Benzonitrile (B105546) Core

The arrangement of three different substituents—methoxy (B1213986), trifluoromethyl, and cyano—in a 1,2,3-relationship on the benzene (B151609) ring necessitates a well-thought-out synthetic plan. The electronic properties and directing effects of each group must be considered at every step to ensure the desired substitution pattern.

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available starting materials. For 2-Methoxy-6-(trifluoromethyl)benzonitrile, several disconnection strategies can be envisioned, primarily revolving around the sequence of introducing the three functional groups.

Disconnection of the Cyano Group: A common and powerful strategy for nitrile synthesis is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt. This approach suggests a 2-methoxy-6-(trifluoromethyl)aniline (B181450) as the key precursor. Further disconnection of the trifluoromethyl or methoxy group would then lead back to simpler aniline or anisole (B1667542) derivatives. Another route to the nitrile is through the dehydration of a primary amide or the cyanation of an aryl halide.

Disconnection of the Trifluoromethyl Group: This approach considers the introduction of the CF3 group as a late-stage step. The precursor would be 2-methoxy-6-cyanobenzene (2-methoxybenzonitrile). The synthesis would then depend on regioselective trifluoromethylation of this disubstituted benzene, a challenging step due to the directing effects of the existing methoxy and cyano groups.

Disconnection of the Methoxy Group: This strategy involves the methylation of a hydroxyl group at a late stage. The precursor would be 2-hydroxy-6-(trifluoromethyl)benzonitrile. This approach might be advantageous if the hydroxyl group can be used to direct one of the other substitution reactions.

Each of these retrosynthetic pathways presents unique challenges and advantages related to regiocontrol, functional group compatibility, and the availability of starting materials. The choice of strategy often depends on the robustness of the key bond-forming reactions.

The assembly of the 1,2,3-trisubstituted benzene core can be approached through either a linear or a convergent synthesis.

Synthetic Strategy Description Advantages Disadvantages
Linear Synthesis Sequential introduction of functional groups onto a starting aromatic ring.Conceptually straightforward.Lower overall yield for long sequences; complex regiochemical challenges.
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly.Higher overall yields; greater efficiency.May require more complex starting materials and coupling strategies.

Installation of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is crucial for modifying the electronic and pharmacokinetic properties of organic molecules. nih.gov Its installation is a key step in the synthesis of this compound and is typically achieved through specialized reagents and catalytic methods.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic "CF3+" equivalent. nih.govchem-station.com The direct generation of a CF3 cation is challenging; therefore, specialized reagents have been developed where the CF3 group is attached to a highly electrophilic center. researchgate.net These reagents react with nucleophiles, such as arenes, to transfer the trifluoromethyl group. nih.gov

Well-known electrophilic trifluoromethylating agents include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium (B1226848) or oxonium salts (e.g., Umemoto's reagents). nih.govbrynmawr.educhem-station.com These reagents are generally shelf-stable and offer a broad scope for the trifluoromethylation of various substrates. d-nb.infonih.gov

Reagent Class Example(s) General Features
Hypervalent Iodine ReagentsTogni's ReagentsEffective for trifluoromethylating a wide range of nucleophiles, including phenols and arenes. nih.govbrynmawr.edu
Sulfonium SaltsUmemoto's Reagents, Yagupolskii's ReagentsHighly reactive, shelf-stable reagents capable of trifluoromethylating soft nucleophiles. nih.govd-nb.info
Sulfoximine SaltsShibata's ReagentsAct as electrophilic CF3 sources. nih.gov

While simple polyfluorinated methanes like trifluoromethane (B1200692) (HCF3) are not typically used as direct electrophilic trifluoromethylating agents, they serve as precursors to important nucleophilic and radical CF3 sources. For instance, the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is derived conceptually from trifluoromethane and acts as a potent nucleophilic CF3 source upon activation with a fluoride (B91410) source. d-nb.infotcichemicals.com

Transition metal catalysis provides a powerful and versatile platform for forming carbon-trifluoromethyl bonds, typically by coupling an aryl halide or its equivalent with a CF3 source.

Copper-Catalyzed Trifluoromethylation: Copper-mediated or -catalyzed trifluoromethylation is one of the most established methods. beilstein-journals.org It often involves the coupling of aryl iodides or bromides with a suitable trifluoromethyl source. acs.orgnih.gov A variety of CF3 sources can be used, including pre-formed CuCF3, TMSCF3 in the presence of a copper salt, and even inexpensive sources derived from trifluoroacetic acid. acs.orgresearchgate.net These reactions are workhorses in medicinal chemistry for introducing the CF3 group onto aromatic rings. princeton.edu

Palladium-Catalyzed Trifluoromethylation: Palladium catalysts, renowned for their versatility in cross-coupling reactions, have also been successfully applied to trifluoromethylation. nih.govacs.org Significant progress has been made in developing palladium systems capable of coupling aryl chlorides—which are often cheaper and more abundant than iodides or bromides—with CF3 sources. nih.govresearchgate.net The choice of ligand is crucial for achieving high efficiency and functional group tolerance. nih.govorganic-chemistry.org

Nickel-Catalyzed Trifluoromethylation: Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. acs.org Nickel catalysts can trifluoromethylate a range of aryl halides and have shown promise in overcoming some of the challenges associated with other metals. nih.govresearchgate.net Mechanistic studies suggest that these reactions can proceed through various catalytic cycles, including Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways, depending on the specific conditions and ligands employed. rsc.org

Metal Catalyst Typical Substrates Common CF3 Sources Key Advantages
Copper Aryl Iodides, Aryl BromidesTMSCF3, Trifluoroacetates, FSO2CF2CO2MeWell-established, broad scope, tolerant of many functional groups. beilstein-journals.orgacs.orgresearchgate.net
Palladium Aryl Chlorides, Bromides, Iodides(CF3) sources for transmetalationHigh functional group tolerance, applicable to late-stage functionalization. nih.govnih.gov
Nickel Aryl Iodides, Bromides, Chlorides[Me4N][SeCF3], other nucleophilic CF3 sourcesCost-effective, can couple challenging substrates like aryl chlorides. acs.orgnih.gov

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation introduces the CF3 anion or its synthetic equivalent to an aromatic ring. A common method involves the use of trifluoromethyltrimethylsilane (TMSCF3), often referred to as Ruppert's reagent or the Ruppert-Prakash reagent. wikipedia.orgacs.org This reagent, in the presence of a fluoride source like tetrabutylammonium (B224687) fluoride, generates a trifluoromethyl anion that can attack suitable electrophilic sites on the aromatic ring. wikipedia.org The reaction of an appropriate precursor with TMSCF3 allows for the direct incorporation of the trifluoromethyl group. wikipedia.orgbeilstein-journals.org

Another approach utilizes potassium alkoxide as a highly active catalyst for the nucleophilic trifluoromethylation of carbonyl compounds, which can be precursors to the target aromatic system. researcher.life This method boasts high yields at low catalyst loadings. researcher.life The development of stable electrophilic trifluoromethylating reagents has also provided pathways for the synthesis of trifluoromethylated arenes. beilstein-journals.org Furthermore, novel methods for the trifluoromethylation of arenes under mild conditions have been developed, showing potential for late-stage functionalization. rsc.org

Reagent/MethodDescriptionKey Features
Trifluoromethyltrimethylsilane (TMSCF3)A widely used nucleophilic trifluoromethylating agent, activated by a fluoride source. wikipedia.orgacs.orgEffective for direct trifluoromethylation of various electrophiles. wikipedia.orgbeilstein-journals.org
Potassium Alkoxide CatalysisCatalyzes the nucleophilic trifluoromethylation of carbonyl precursors. researcher.lifeHigh yields with low catalyst loadings. researcher.life
Stable Electrophilic Trifluoromethylating ReagentsReagents that deliver a CF3+ equivalent. beilstein-journals.orgAllows for trifluoromethylation of nucleophilic arenes. beilstein-journals.org

Radical Trifluoromethylation Techniques

Radical trifluoromethylation offers an alternative strategy that circumvents the need for pre-functionalized aromatic rings. princeton.edu These methods often involve the generation of a trifluoromethyl radical (•CF3), which is highly electrophilic and reactive. wikipedia.org One prominent technique is photoredox catalysis, which can generate •CF3 from sources like triflyl chloride under mild conditions using visible light. princeton.edu This approach is notable for its ability to trifluoromethylate unactivated arenes and heteroarenes directly. princeton.eduacs.org

Other radical trifluoromethylation methods utilize reagents such as sodium trifluoromethanesulfinate (CF3SO2Na) or bis(trifluoroacetyl) peroxide, which can generate the trifluoromethyl radical under appropriate conditions. wikipedia.orgacs.org For instance, the combination of CF3I and triethylborane (B153662) is another effective system for producing •CF3. wikipedia.org These radical-based processes often exhibit good functional group tolerance and can provide access to trifluoromethylated compounds that are challenging to synthesize via other routes. princeton.edunih.gov

TechniqueRadical SourceKey Features
Photoredox CatalysisTriflyl chloride, among others. princeton.eduMild reaction conditions, suitable for unactivated arenes. princeton.eduacs.org
Chemical Radical InitiatorsCF3SO2Na, (CF3CO)2O2, CF3I/Et3B. wikipedia.orgacs.orgVersatile methods with good functional group tolerance. princeton.edunih.gov

Introduction of the Methoxy Group

Strategies for O-Alkylation and Etherification

The introduction of the methoxy group onto the aromatic ring is typically achieved through O-alkylation or etherification of a corresponding phenol (B47542) precursor. A classic and widely used method is the Williamson ether synthesis, which involves the reaction of a sodium phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. mdpi.com However, due to the toxicity of these reagents, greener alternatives are increasingly sought. unive.itscite.aiscilit.com

Dimethyl carbonate (DMC) has emerged as an environmentally benign methylating agent for the O-methylation of phenols. unive.itscite.aiscilit.comresearchgate.net This reaction can be carried out in the presence of a base. unive.it Another approach involves the use of diazomethane, which reacts rapidly with phenols to form methyl ethers with minimal byproducts. alfa-chemistry.com Additionally, the reaction of phenols with alkyl halides or sulfates in the presence of a base is a common laboratory and industrial method for preparing aryl methyl ethers. alfa-chemistry.com

Regioselective Considerations in Methoxylation Reactions on Aromatic Rings

The regioselectivity of methoxylation is a critical aspect of the synthesis, particularly when multiple reactive sites are present on the aromatic ring. In nucleophilic aromatic substitution (SNAr) reactions, the position of the incoming methoxy group is directed by the existing substituents. nih.govstackexchange.comnih.gov Electron-withdrawing groups can activate the ring towards nucleophilic attack, and the regioselectivity can often be predicted by considering the stability of the intermediate Meisenheimer complex. nih.gov

For electrophilic aromatic substitution reactions, the directing effects of the substituents already on the ring determine the position of the incoming electrophile. youtube.comlibretexts.orgcardiff.ac.uk A methoxy group is a strong activating group and an ortho-, para-director, while a trifluoromethyl group is a deactivating group and a meta-director. libretexts.org The interplay of these directing effects must be carefully considered when planning the synthetic sequence to achieve the desired 2-methoxy-6-(trifluoromethyl) substitution pattern.

Formation of the Nitrile Functionality

Cyanation Reactions of Aryl Halides and Pseudo-halides

The final step in the synthesis of this compound is the introduction of the nitrile group. This is most commonly achieved through the cyanation of an aryl halide or pseudo-halide (like a triflate) precursor. Palladium-catalyzed cross-coupling reactions are the state-of-the-art for this transformation. rsc.orgnih.govnih.govbohrium.comrsc.org These reactions offer mild conditions and high functional group tolerance. nih.gov

A variety of cyanide sources can be employed in these reactions, including potassium cyanide, sodium cyanide, and zinc cyanide. bohrium.com To mitigate the toxicity of these reagents, less toxic alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) have been developed and successfully applied in palladium-catalyzed cyanations. nih.govnih.govresearchgate.netorganic-chemistry.org The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing catalyst deactivation by the cyanide ion. nih.govbohrium.com Copper-catalyzed cyanation reactions also provide a viable alternative to palladium-based systems. researchgate.net

Reaction TypeCatalystCyanide SourceKey Features
Palladium-Catalyzed CyanationVarious Pd complexes. rsc.orgnih.govnih.govbohrium.comrsc.orgKCN, NaCN, Zn(CN)2, K4[Fe(CN)6]. nih.govnih.govbohrium.comresearchgate.netorganic-chemistry.orgMild conditions, high functional group tolerance. nih.gov
Copper-Catalyzed CyanationVarious Cu complexes. researchgate.netVarious cyanide sources. researchgate.netAlternative to palladium-based methods. researchgate.net

Dehydration of Amides

The conversion of primary amides to nitriles via dehydration is a fundamental and widely used transformation in organic synthesis. This method would involve the dehydration of the precursor, 2-Methoxy-6-(trifluoromethyl)benzamide. The reaction proceeds by removing a molecule of water from the primary amide functional group (-CONH2) to form the nitrile functional group (-C≡N).

Historically, this transformation has been accomplished using stoichiometric amounts of strong dehydrating agents under harsh conditions. More contemporary methods often employ milder conditions and catalytic systems, enhancing the functional group tolerance of the reaction.

Key Dehydrating Agents and Conditions:

Reagent/CatalystTypical ConditionsNotes
Phosphorus pentoxide (P2O5)Heating, often neat or in a high-boiling solventA classic, powerful, but often harsh reagent.
Phosphorus oxychloride (POCl3)Often used with a base (e.g., pyridine) at elevated temperaturesCommon and effective, but generates corrosive byproducts.
Thionyl chloride (SOCl2)Can be used directly or in solvents like DMFAnother classic reagent, reaction proceeds via an intermediate imidoyl chloride.
Trifluoroacetic anhydride (B1165640) (TFAA)Often used with a base like pyridine (B92270) or triethylamine (B128534) at mild temperaturesA highly effective and common modern reagent.
Palladium(II) chloride (PdCl2)Aqueous organic solvents (e.g., water/acetonitrile) at room temperatureA newer, milder catalytic method suitable for sensitive substrates.

For the synthesis of this compound, the corresponding amide would be treated with one of these reagents. Milder, modern reagents would be preferable to avoid potential side reactions involving the methoxy or trifluoromethyl groups.

Alkylcyanation and Related Novel Benzonitrile Synthesis Methods

While the term "alkylcyanation" typically refers to the introduction of a nitrile group to an alkyl substrate, the broader category of novel cyanation methods for aromatic systems is highly relevant. Modern organometallic cross-coupling reactions have become powerful tools for the synthesis of aryl nitriles from aryl halides or triflates.

A plausible and efficient route to this compound could involve a nickel- or palladium-catalyzed cyanation. For instance, a suitable precursor such as 2-chloro-6-methoxybenzotrifluoride could be subjected to cyanation using a cyanide source like zinc cyanide (Zn(CN)2). These reactions are known for their broad functional group tolerance.

Examples of Novel Cyanation Strategies:

Nickel-Catalyzed Cyanation: Inexpensive and less toxic nickel catalysts can effectively convert aryl chlorides to benzonitriles using Zn(CN)2. The use of additives like 4-(Dimethylamino)pyridine (DMAP) can be crucial for activating the zinc cyanide and facilitating the reaction under mild conditions. organic-chemistry.org

Palladium-Catalyzed Cyanation: The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants allow for the conversion of aryl halides to nitriles with sources like potassium cyanide or zinc cyanide.

One-Pot Synthesis from Aldehydes: Novel methods allow for the direct conversion of benzaldehydes to benzonitriles. One green approach involves reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a recyclable ionic liquid, which acts as a co-solvent and catalyst. rsc.orgsemanticscholar.org

Functional Group Compatibility and Reaction Optimization

The successful synthesis of a multisubstituted molecule like this compound hinges on the careful management of functional group interactions and the optimization of reaction conditions to maximize yield and selectivity.

Sequential vs. Simultaneous Introduction of Substituents

For polysubstituted benzenes, a sequential approach to introducing substituents is almost always necessary to ensure correct regiochemistry. pressbooks.pub The directing effects of the substituents already on the ring dictate the position of subsequent additions. fiveable.melibretexts.org

In the case of this compound, the substituents are positioned 1,2,3 on the benzene ring.

Methoxy group (-OCH3): An activating, ortho, para-directing group. libretexts.org

Trifluoromethyl group (-CF3): A strongly deactivating, meta-directing group. libretexts.org

Nitrile group (-CN): A deactivating, meta-directing group. libretexts.org

A simultaneous introduction of these three groups is not feasible. A carefully planned sequential synthesis is required. One logical retrosynthetic approach would be to consider the final key steps. Introducing the nitrile group via cyanation of an aryl halide is a robust reaction. Therefore, a plausible precursor is an aromatic ring already containing the methoxy and trifluoromethyl groups in the correct positions, along with a leaving group (like a halogen) for the cyanation step.

The relative positioning of the methoxy and trifluoromethyl groups suggests that one might need to start with a precursor that locks in the substitution pattern before introducing the final functionalities, thereby overcoming their conflicting directing effects. pressbooks.pubyoutube.com

Catalytic Systems and Reaction Conditions for Enhanced Selectivity and Yield

Optimization of catalytic systems and reaction parameters is critical for improving the efficiency of synthetic routes. Research into benzonitrile synthesis provides several examples where tuning these factors leads to significant enhancements.

For instance, in the green synthesis of benzonitrile from benzaldehyde (B42025), reaction parameters were systematically optimized. researchgate.netrsc.org The study found that a molar ratio of benzaldehyde to the hydroxylamine ionic liquid salt of 1:1.5 and a volume ratio of the solvent paraxylene to the ionic liquid of 2:1 at a temperature of 120°C for 2 hours resulted in a 100% conversion and 100% yield. rsc.org This demonstrates the power of optimizing reactant ratios, solvent systems, and temperature to achieve a perfect outcome.

In nickel-catalyzed cyanations of aryl chlorides, the choice of ligand and additives is paramount. The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) as a ligand and DMAP as an additive allows the reaction to proceed under mild temperatures (50–80 °C) with high functional group tolerance. organic-chemistry.org This avoids the harsh conditions that could degrade sensitive substrates.

Table of Optimized Catalytic Systems for Benzonitrile Synthesis

Reaction TypeCatalyst SystemKey Optimization ParametersOutcomeReference
Aldehyde to Nitrile[HSO3-b-Py]·HSO4 (Ionic Liquid)Reactant ratio (1:1.5), Solvent ratio (2:1), Temperature (120°C)100% Yield rsc.orgrsc.org
Aryl Chloride CyanationNiCl2·6H2O/dppf/ZnDMAP as additiveMild conditions (50-80°C), wide functional group tolerance organic-chemistry.org
Aryl Bromide CyanationNiCl2/XantphosPolymethylhydrosiloxane (B1170920) as reductantReaction is tolerant to air, avoids need for glovebox nih.gov

Emerging Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of important chemical intermediates like benzonitriles. pharmacyjournal.in

A prominent example is the use of ionic liquids in a one-pot synthesis of benzonitriles from benzaldehydes. rsc.orgsemanticscholar.orgresearchgate.netrsc.org In one reported method, a specific ionic liquid, [HSO3-b-Py]·HSO4, serves multiple roles in the reaction. rsc.org

Co-solvent and Catalyst: It facilitates both the oximation of the aldehyde and the subsequent dehydration to the nitrile, eliminating the need for additional metal salt catalysts. rsc.org

Phase Separation: After the reaction, the mixture automatically separates into an organic phase containing the product and an aqueous phase containing the ionic liquid. rsc.org

Recyclability: The ionic liquid can be easily recovered from the aqueous phase by evaporation and reused directly in subsequent batches without loss of activity. semanticscholar.org

This integrated approach simplifies the process, avoids corrosive byproducts like HCl, and minimizes waste, representing a significant advancement over traditional methods. rsc.org

Another innovative green strategy is the direct synthesis of benzonitrile from benzoic acid via paired electrosynthesis in liquid ammonia. This method operates at room temperature and avoids the need for toxic reagents or expensive catalysts, using electricity to drive the conversion.

Furthermore, the development of air-tolerant catalytic systems, such as the nickel-catalyzed cyanation of aryl bromides using polymethylhydrosiloxane as a green reductant, simplifies reaction setups by eliminating the need for inert atmospheres, making the process more practical and energy-efficient. nih.gov

Advanced Chemical Reactivity and Mechanistic Studies of 2 Methoxy 6 Trifluoromethyl Benzonitrile

Reactivity Profiles of the Nitrile Group

The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the methoxy (B1213986) group create a unique electronic environment that influences the reactivity of the nitrile group in 2-Methoxy-6-(trifluoromethyl)benzonitrile. This section explores the diverse transformations of the nitrile functionality, a cornerstone of its utility in organic synthesis.

Nucleophilic Addition Reactions

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add across the carbon-nitrogen triple bond. This reaction initially forms an imine anion, which upon hydrolysis, yields a ketone. This transformation provides a powerful method for the synthesis of functionalized ketones.

The general mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon, followed by the formation of a metal salt of the imine. Subsequent acidic workup protonates the imine, which is then hydrolyzed to the corresponding ketone. The reaction conditions, including the choice of solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.

Table 1: Examples of Nucleophilic Addition to Benzonitriles This table is illustrative and provides general examples of nucleophilic additions to benzonitriles. Specific data for this compound is limited in publicly available literature.

NucleophileProduct TypeGeneral Conditions
Grignard Reagent (R-MgX)Ketone1. Diethyl ether or THF, rt
2. H3O+
Organolithium Reagent (R-Li)Ketone1. Diethyl ether or THF, low temp.
2. H3O+

Hydrolysis and Related Conversions to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid or amide. The outcome of the reaction is dependent on the reaction conditions, particularly the concentration of the acid or base and the reaction temperature.

Hydrolysis to Carboxylic Acids:

Complete hydrolysis of the nitrile group to a carboxylic acid, 2-Methoxy-6-(trifluoromethyl)benzoic acid, can be achieved by heating with aqueous acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for subsequent attack by water. The reaction proceeds through an amide intermediate. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting intermediate is protonated by water.

Conversion to Amides:

Partial hydrolysis of the nitrile to the corresponding amide, 2-Methoxy-6-(trifluoromethyl)benzamide, can be accomplished under milder conditions. For instance, treatment with hydrogen peroxide in an alkaline medium is a common method for this conversion. The reaction is often catalyzed by a base, which deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion.

A patent for the synthesis of 2-trifluoromethylbenzamide describes the hydrolysis of 2-trifluoromethylbenzonitrile using a catalyst in a suitable solvent. While specific details for the title compound are not provided, this suggests that similar catalytic methods could be applicable.

Table 2: Hydrolysis Conditions for Benzonitriles This table provides general conditions for the hydrolysis of benzonitriles. Specific optimization for this compound may be required.

ProductReagents and Conditions
Carboxylic AcidH2SO4 (aq), heat
NaOH (aq), heat
AmideH2O2, NaOH (aq), rt
H2SO4 (conc.), controlled temperature

Reduction Pathways to Amines and Aldehydes

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to Amines:

Complete reduction of the nitrile to a primary amine, 2-Methoxy-6-(trifluoromethyl)benzylamine, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction proceeds through the formation of an imine intermediate which is further reduced to the amine. A patent describes the reduction of the related compound 2-fluoro-6-(trifluoromethyl)benzonitrile (B108081) to the corresponding benzylamine (B48309) derivative using a reducing agent in the presence of a catalyst, indicating the feasibility of this transformation for the title compound.

Reduction to Aldehydes:

Partial reduction of the nitrile to an aldehyde, 2-Methoxy-6-(trifluoromethyl)benzaldehyde, can be accomplished using less powerful reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed upon workup. A common reagent for this transformation is diisobutylaluminum hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The bulky nature of DIBAL-H helps in controlling the reactivity.

Table 3: Reduction Conditions for Benzonitriles This table outlines general methods for the reduction of benzonitriles. Specific conditions for this compound may vary.

ProductReagents and Conditions
Primary Amine1. LiAlH4, THF
2. H2O
H2, Pd/C or Raney Ni, pressure
Aldehyde1. DIBAL-H, Toluene, low temp.
2. H2O

Cycloaddition Reactions and Heterocycle Formation

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems. One of the most common types of cycloaddition involving nitriles is the [3+2] cycloaddition with 1,3-dipoles, such as azides, to form tetrazoles. This reaction, often catalyzed by a Lewis acid, is a powerful tool for the synthesis of these important nitrogen-containing heterocyles.

The reaction of an aryl nitrile with sodium azide (B81097) in the presence of a Lewis acid like zinc chloride or an ammonium (B1175870) salt like ammonium chloride leads to the formation of a 5-substituted tetrazole. The unique electronic properties of this compound, with its electron-donating and electron-withdrawing substituents, can influence the rate and regioselectivity of such cycloaddition reactions.

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, the C-F bonds can be activated and functionalized, opening up new avenues for the derivatization of this compound.

Selective C-F Bond Activation and Functionalization

The selective activation and functionalization of a single C-F bond in a trifluoromethyl group is a challenging transformation due to the high bond dissociation energy of the C-F bond. However, recent advances in catalysis have enabled such transformations.

Transition-metal catalysis also offers pathways for C-F bond activation. Low-valent transition metals can insert into a C-F bond, leading to a metal-fluoride complex that can undergo further reactions. The presence of the ortho-methoxy group in this compound could potentially play a role in directing or facilitating such metal-catalyzed C-F activation processes through chelation assistance.

Ortho-Deprotonation and Subsequent Electrophilic Trapping

The strategic functionalization of aromatic rings can be achieved through directed ortho-metalation (DoM), a process involving the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. This generates a stabilized aryl anion, which can then be trapped by a variety of electrophiles. In the case of this compound, the methoxy group can serve as a directing group, coordinating with the strong base and facilitating the removal of an adjacent proton.

The presence of the strongly electron-withdrawing trifluoromethyl and cyano groups significantly increases the acidity of the aromatic protons, making deprotonation more favorable. The electron-withdrawing nature of aromatic trifluoromethyl groups is known to enable selective deprotonation at the ortho-position. tcichemicals.com The reaction is typically carried out using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. uwindsor.ca

The regioselectivity of the deprotonation is governed by the combined influence of the substituents. The methoxy group directs deprotonation to the C3 position. The trifluoromethyl group acidifies the ortho C5 proton, and the cyano group acidifies the ortho C3 proton. The convergence of directing and acidifying effects from the methoxy and cyano groups makes the C3 position the most probable site for deprotonation.

Once the aryl anion is formed at the C3 position, it can be quenched with various electrophiles to introduce a wide range of functional groups. This two-step sequence provides a powerful method for synthesizing highly substituted benzonitrile (B105546) derivatives.

Table 1: Potential Electrophilic Trapping Reactions Following Ortho-Deprotonation

ElectrophileReagent ExampleIntroduced Functional Group
Carbon dioxideCO₂Carboxylic acid (-COOH)
Aldehydes/KetonesAcetone, Benzaldehyde (B42025)Hydroxyalkyl (-CR₂OH)
Alkyl halidesMethyl iodide (CH₃I)Alkyl (-CH₃)
Silyl halidesTrimethylsilyl chloride (TMSCl)Silyl (-Si(CH₃)₃)
DisulfidesDimethyl disulfide (CH₃SSCH₃)Thioether (-SCH₃)
IodineI₂Iodo (-I)

Aromatic Reactivity Governed by Substituent Effects

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring are dictated by the electronic properties of the methoxy, trifluoromethyl, and cyano substituents.

Directing and Activating Effects of the Methoxy Group in Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.com Its influence stems from two opposing electronic effects: a strong, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I). libretexts.orgviu.ca

The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system. organicchemistrytutor.comyoutube.com This increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). libretexts.orgorganicchemistrytutor.com This electron donation also stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the substitution, especially when attack occurs at the ortho or para positions. organicchemistrytutor.comyoutube.com For these positions, a key resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, giving every atom in the structure a complete octet, which is a particularly stable arrangement. libretexts.org Because the methoxy group makes the aromatic ring more attractive to electrophiles, it is known as an activating group. organicchemistrytutor.com

While the methoxy group directs to both ortho and para positions, the para product is often favored due to reduced steric hindrance compared to the position adjacent to the substituent. youtube.com In this compound, the positions ortho and para to the methoxy group are C3 and C5, respectively.

Electron-Withdrawing Influence of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) is a potent deactivating group and a meta-director in electrophilic aromatic substitution. vaia.com Its properties are dominated by a strong electron-withdrawing inductive effect (-I) that arises from the high electronegativity of the three fluorine atoms. tcichemicals.commdpi.comnih.gov This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore much less reactive towards electrophiles compared to benzene. vaia.comwikipedia.org

The -CF₃ group strongly destabilizes the positively charged arenium ion intermediate that is formed during electrophilic attack. This destabilization is most pronounced when the electrophile attacks the ortho and para positions, as this places the positive charge on a carbon atom directly adjacent to the electron-withdrawing -CF₃ group in one of the resonance structures. vaia.com Consequently, the transition states leading to the ortho and para intermediates are higher in energy than the transition state leading to the meta intermediate. youtube.com Attack at the meta position keeps the positive charge further away from the deactivating group, resulting in a less destabilized intermediate and a faster reaction rate relative to ortho or para attack. vaia.com

Synergistic and Antagonistic Electronic Interactions between Substituents

Regioselectivity : When directing groups are in opposition, the most powerfully activating group typically controls the position of substitution. ualberta.ca

The methoxy group directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

The trifluoromethyl group (at C6) directs to the C3 and C5 positions (both meta).

The cyano group (at C1) directs to the C4 position (meta).

In this case, the directing effects of the powerful activating methoxy group and the deactivating trifluoromethyl group are synergistic, both favoring substitution at the C3 and C5 positions. The cyano group's direction to C4 is likely overridden. Between C3 and C5, the C5 position is sterically less hindered. However, the C3 position is ortho to the activating methoxy group and meta to both deactivating groups, making it an electronically favorable position. The precise outcome would depend on the specific electrophile and reaction conditions, but substitution is strongly favored at positions C3 or C5 over C4.

Table 2: Summary of Substituent Electronic Effects

SubstituentInductive EffectResonance EffectOverall EffectDirecting Preference
-OCH₃ (Methoxy)Withdrawing (-I)Donating (+M)Activatingortho, para
-CF₃ (Trifluoromethyl)Withdrawing (-I)NegligibleDeactivatingmeta
-CN (Cyano)Withdrawing (-I)Withdrawing (-M)Deactivatingmeta

Elucidation of Reaction Mechanisms through Kinetic and Stereochemical Analysis

Understanding the intricate mechanisms of reactions involving complex molecules like this compound relies heavily on kinetic and stereochemical studies. These analyses provide quantitative data on reaction rates and product distributions, offering deep insights into transition states and reaction pathways.

Kinetic analysis involves measuring the rate of a reaction under varying conditions, such as temperature, concentration, and catalyst loading. For electrophilic aromatic substitution on this substrate, a key kinetic study would involve comparing its reaction rate to that of simpler, related compounds (e.g., benzene, anisole (B1667542), benzonitrile). This would allow for the quantitative determination of the net activating or deactivating effect of the combined substituents. For instance, the significant rate decrease compared to anisole would quantify the powerful deactivating influence of the -CF₃ and -CN groups.

Furthermore, kinetic models can be developed to describe the chemical changes. For complex reactions like catalytic gasification, models using Langmuir-Hinshelwood-based rate equations can be employed. mdpi.com Such models consider adsorption parameters and intrinsic reaction constants, allowing for the estimation of kinetic parameters like activation energies and pre-exponential factors from experimental data. mdpi.com These parameters provide fundamental information about the energy barriers of the reaction steps and the effectiveness of catalysts. mdpi.com

Stereochemical analysis becomes crucial when reactions can produce multiple stereoisomers. While typical electrophilic aromatic substitution does not create chiral centers on the ring itself, subsequent reactions of introduced functional groups might. In such cases, analyzing the stereochemical outcome (e.g., the ratio of enantiomers or diastereomers) can help elucidate the mechanism by revealing the spatial arrangement of atoms in the transition state. For example, if a substituent introduced via electrophilic trapping were to participate in a subsequent asymmetric reaction, the stereoselectivity would provide clues about the steric environment around the reaction center.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full NMR analysis would determine the precise structure and electronic environment of the atoms within the 2-Methoxy-6-(trifluoromethyl)benzonitrile molecule.

Two-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the molecular framework.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, identifying neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would link the aromatic protons to their respective carbons and the methoxy (B1213986) protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the substitution pattern by showing correlations from the methoxy protons to the C2 carbon and adjacent carbons, and from the aromatic protons to the nitrile (C≡N) and trifluoromethyl (-CF₃) substituted carbons.

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive and provides specific information about the trifluoromethyl group. A single sharp resonance peak would be expected for the -CF₃ group due to the three equivalent fluorine atoms. Its chemical shift would be characteristic of a -CF₃ group attached to an aromatic ring and could be influenced by the adjacent methoxy group.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the methoxy carbon, the three carbons of the trifluoromethyl group (which would appear as a quartet due to coupling with the fluorine atoms), the nitrile carbon, and the six carbons of the benzene (B151609) ring. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitrile and trifluoromethyl groups and the electron-donating methoxy group.

Table 1: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and requires experimental verification.)

Atom Assignment Predicted Chemical Shift (ppm)
C1 (C-CN) ~115-120
C2 (C-OCH₃) ~155-160
C3 ~110-115
C4 ~130-135
C5 ~120-125 (quartet)
C6 (C-CF₃) ~125-130 (quartet)
-OCH₃ ~55-60
-CF₃ ~120-125 (quartet)

Vibrational Spectroscopy

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

The FT-IR spectrum would display characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected vibrations include:

C≡N stretch: A strong, sharp band around 2220-2240 cm⁻¹.

C-F stretches: Strong, intense bands in the region of 1100-1350 cm⁻¹ associated with the trifluoromethyl group.

Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretch (aryl-ether): A distinct band around 1250 cm⁻¹.

C-H stretches (aromatic and aliphatic): Bands appearing just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Table 2: Predicted FT-IR Data for this compound (Note: This table is predictive and requires experimental verification.)

Wavenumber (cm⁻¹) Vibrational Mode
~2230 C≡N stretch
~1600, 1580, 1470 Aromatic C=C stretch
~1320, 1170, 1130 C-F stretch
~1250 Aryl C-O stretch
~2950 Aliphatic C-H stretch

Raman spectroscopy would provide complementary data to FT-IR. While C-F and C-O stretches are typically strong in the IR, aromatic ring vibrations and the symmetric C≡N stretch often produce strong signals in the Raman spectrum. This technique would be particularly useful for confirming the vibrations of the benzene ring and the nitrile group.

Despite a comprehensive search for computational and theoretical investigations on "this compound," specific studies detailing its quantum chemical calculations or reaction mechanism modeling are not available in the public domain.

Detailed computational analyses, including Density Functional Theory (DFT) calculations for geometry optimization, electronic structure analysis (such as HOMO-LUMO energy gaps and Molecular Electrostatic Potential), prediction of spectroscopic parameters, and modeling of reaction mechanisms, are highly specific to the molecule under investigation. While numerous studies apply these methods to structurally similar compounds, such as other substituted benzonitriles, the direct application of those findings to "this compound" would be scientifically inaccurate.

Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline for "this compound" is not possible at this time due to the absence of specific research data for this compound in the accessible scientific literature.

Computational Chemistry and Advanced Theoretical Investigations

Intermolecular Interactions and Crystal Packing Analysis (based on X-ray data and theoretical models)

In the absence of single-crystal X-ray diffraction data for 2-Methoxy-6-(trifluoromethyl)benzonitrile, theoretical models are the primary means to predict its crystal packing and analyze the governing intermolecular interactions.

Theoretical Crystal Structure Prediction:

Crystal structure prediction (CSP) methods can be used to generate plausible crystal structures. These computational techniques explore the potential energy landscape of the molecule to identify low-energy, stable packing arrangements. The process typically involves:

Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.

Packing Generation: Arranging the low-energy conformers in different crystallographic space groups to generate a multitude of hypothetical crystal structures.

Energy Ranking: Calculating the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods to rank them in terms of stability.

Analysis of Intermolecular Interactions:

Once plausible crystal structures are predicted, the nature and strength of the intermolecular interactions can be analyzed in detail. For this compound, the key interactions would likely include:

Dipole-Dipole Interactions: Arising from the polar C≡N (nitrile), C-O-C (methoxy), and C-F (trifluoromethyl) bonds.

Hydrogen Bonds: Weak C–H···N and C–H···O hydrogen bonds may play a role in directing the crystal packing.

Halogen Bonds: The fluorine atoms of the trifluoromethyl group could potentially participate in weak C–F···π or other halogen bonding interactions.

Hirshfeld Surface Analysis:

Below is a hypothetical data table summarizing the types of intermolecular interactions that would be investigated for this compound.

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Dipole-DipoleC≡N, C-O, C-FC≡N, C-O, C-FInfluences molecular orientation and contributes to lattice energy.
van der WaalsAll atomsAll atomsSignificant contribution to overall crystal stability.
Weak Hydrogen BondAromatic C-HN (nitrile), O (methoxy)Directional interactions influencing the packing motif.
Halogen BondC-FN (nitrile), O (methoxy), π-systemPotential for directional interactions involving the trifluoromethyl group.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments (e.g., in solution or in the solid state) and allow for a thorough exploration of its conformational landscape.

Simulation Setup:

An MD simulation would typically involve the following steps:

Force Field Parameterization: Selecting or developing a suitable force field that accurately describes the intramolecular and intermolecular forces of the molecule.

System Setup: Placing the molecule(s) in a simulation box, often filled with a solvent (e.g., water, chloroform) to mimic solution-phase behavior, or arranging them in a predicted crystal lattice for solid-state simulations.

Equilibration: Running a short simulation to allow the system to reach thermal equilibrium at the desired temperature and pressure.

Production Run: Running a longer simulation to collect data on the trajectory of each atom over time.

Analysis of Dynamic Behavior:

The resulting trajectories from the MD simulation can be analyzed to understand various dynamic properties, such as:

Conformational Flexibility: Monitoring the dihedral angles of the methoxy (B1213986) and trifluoromethyl groups relative to the benzene (B151609) ring to identify the preferred conformations and the energy barriers between them.

Solvation Structure: In a solution-phase simulation, the radial distribution functions between the solute and solvent molecules can reveal the structure of the solvation shell.

Vibrational Motions: The power spectrum of the atomic velocity autocorrelation function can provide information about the vibrational modes of the molecule.

Conformational Sampling:

MD simulations are an effective method for sampling the conformational space of a molecule. By simulating the molecule at different temperatures (e.g., using replica-exchange molecular dynamics), a comprehensive picture of the accessible conformations and their relative populations can be obtained.

The following table summarizes the key parameters that would be analyzed from a molecular dynamics simulation of this compound.

ParameterDescriptionInsights Gained
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the molecule over time relative to a reference structure.Provides information on the structural stability and conformational changes.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom around its average position.Identifies flexible regions of the molecule.
Dihedral Angle DistributionsShows the probability of finding specific dihedral angles in particular conformations.Reveals the preferred conformations of the methoxy and trifluoromethyl groups.
Radial Distribution Functions (RDFs)Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom.Characterizes the local environment and solvation structure.

Strategic Applications in Organic Synthesis and Materials Science Non Clinical Focus

Role as a Versatile Building Block in Multi-Step Organic Synthesis

In the realm of organic synthesis, 2-Methoxy-6-(trifluoromethyl)benzonitrile serves as a highly adaptable starting material. The distinct chemical nature of its three functional groups—the nitrile's capacity for transformation into various nitrogen-containing moieties, the trifluoromethyl group's influence on electronic properties and stability, and the methoxy (B1213986) group's role in directing aromatic substitution—enables its use in constructing a wide array of more complex molecules.

Precursor for Advanced Aromatic Systems

The structure of this compound makes it an ideal candidate for building sophisticated aromatic and polyaromatic systems through cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electronic density of the aromatic ring, facilitating reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are foundational for linking aromatic rings together, allowing for the synthesis of complex biaryl and polyaryl structures that are central to various fields of chemical science. The presence of these functional groups also offers pathways for further derivatization after the core aromatic framework has been assembled.

Scaffold for Heterocyclic Compound Synthesis

The benzonitrile (B105546) moiety is a well-established precursor for the synthesis of nitrogen-containing heterocycles. The nitrile group can undergo cyclization reactions with various reagents to form important heterocyclic cores. Furthermore, trifluoromethyl-containing building blocks are particularly sought after for creating heterocycles with enhanced metabolic stability and specific electronic properties. Research has demonstrated that trifluoromethylnitrones, which are related structures, are versatile reagents for producing a range of trifluoromethyl-containing heterocycles, including isoxazolidines, β-lactams, and aziridines. Benzonitrile derivatives, in general, are used in the synthesis of heterocycles like 1,2,3-triazoles, which are known for their resistance to metabolic degradation. The application of trifluoromethyl-substituted pyrimidines in the development of energetic materials further highlights the importance of this structural motif in advanced chemical synthesis.

Table 1: Synthetic Applications in Heterocyclic Chemistry

Heterocyclic ClassSynthetic ApproachRole of Benzonitrile Moiety
PyridinesCycloaddition/Condensation ReactionsProvides nitrogen atom and part of the ring structure
TriazolesClick Chemistry / CycloadditionsKey building block containing the necessary nitrile precursor
PyrimidinesCondensation with dinucleophilesForms the core of the pyrimidine (B1678525) ring
Isoxazolidines[3+2] Cycloaddition ReactionsNitrile group is converted to a nitrone intermediate for cycloaddition

Intermediate in the Preparation of Substituted Phenoxyphenyl Ketones and Related Compounds

While direct evidence for the use of this compound in synthesizing phenoxyphenyl ketones is not extensively documented, closely related isomers like 4-halophenoxy-2-trifluoromethyl benzonitrile are established as crucial intermediates for this purpose. In these syntheses, the nitrile group is typically hydrolyzed to a carboxylic acid and then converted into a ketone. The resulting phenoxyphenyl ketones are valuable precursors for more complex molecules, particularly in the agrochemical sector.

Integration into Functional Materials Development

The unique electronic profile of this compound makes it a compound of interest for the development of novel functional materials. The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl and nitrile groups allows for the fine-tuning of material properties at a molecular level.

Modulators of Electronic Properties in Organic Electronic Materials

The introduction of fluorine-containing functional groups is a widely used strategy to influence the electronic properties, solubility, and conformation of organic materials. The trifluoromethyl group, in particular, is a potent electron-withdrawing moiety that can significantly alter the energy levels of molecular orbitals. This property is highly desirable in the design of organic electronic materials. For instance, benzonitrile and dicyanocarbazole units have been incorporated into host materials for blue thermally activated delayed fluorescent (TADF) organic light-emitting diodes (OLEDs) to manage electron transport. Similarly, the functionalization of conjugated polymers with cyano groups has been explored to modulate the properties of materials used in organic solar cells. The combination of functional groups in this compound provides a tool for tuning the electronic characteristics of next-generation organic electronic devices.

Table 2: Influence of Functional Groups on Material Properties

Functional GroupProperty InfluenceApplication in Materials Science
Trifluoromethyl (-CF3)Strong electron-withdrawing effect, increases lipophilicity and stability.Tuning of HOMO/LUMO energy levels in organic semiconductors.
Nitrile (-CN)Potent electron-withdrawing group, provides polarity.Component in electron transport materials for OLEDs.
Methoxy (-OCH3)Electron-donating through resonance, influences solubility.Modification of electronic and physical properties of polymers.

Components in Polymer Functionalization and Material Property Modulation

The incorporation of specialized small molecules into polymer chains is a key method for creating materials with tailored properties. 2-(Trifluoromethyl)benzonitrile has been noted for its utility in materials science, where its integration into polymers can enhance performance characteristics such as stability and reactivity. The nitrile group offers a versatile chemical handle for covalent attachment to a polymer backbone through various chemical reactions, including reduction, hydrolysis, or cycloaddition. Once incorporated, the trifluoromethyl and methoxy groups would impart their specific properties to the bulk material. For example, the high lipophilicity conferred by the trifluoromethyl group could be used to modulate the solubility or surface properties of the resulting polymer. The versatility of the nitrile group for creating a wide variety of functional materials has been demonstrated in the development of novel chelating resins from acrylonitrile-divinylbenzene copolymers.

Design and Synthesis of Advanced Ligands

The unique molecular architecture of this compound makes it a valuable precursor in the design and synthesis of advanced ligands for applications in catalysis and materials science. The strategic placement of the methoxy (-OCH3), trifluoromethyl (-CF3), and nitrile (-CN) groups on the benzene (B151609) ring allows for fine-tuning of the steric and electronic properties of resulting ligand systems.

The trifluoromethyl group, a strong electron-withdrawing group, enhances the lipophilicity and thermal stability of molecules. chemimpex.comnbinno.com In ligand design, this feature can be exploited to improve the solubility of metal complexes in organic media and to increase their stability under demanding reaction conditions. The methoxy group, an electron-donating group, can modulate the electron density of the aromatic system, thereby influencing the coordinating ability of the final ligand. ontosight.ai

The nitrile group is a particularly versatile functional handle in organic synthesis. ontosight.ai It can be chemically transformed into a variety of other functional groups that are capable of coordinating to metal centers. A primary synthetic route involves the reduction of the nitrile to a primary amine, which can then be further functionalized. Alternatively, the nitrile group can serve as a precursor for the synthesis of phosphorus-containing ligands, which are a highly important class of ligands in metal-catalyzed reactions. beilstein-journals.org

For instance, the synthesis of phosphine (B1218219) ligands often involves the reaction of organometallic reagents with halophosphines or the nucleophilic substitution on an aryl halide with a metal phosphide (B1233454). beilstein-journals.org While direct conversion of the nitrile is less common, multi-step synthetic pathways originating from the benzonitrile scaffold are employed. The general strategy involves transforming the nitrile or displacing another group on the aromatic ring to introduce a phosphine moiety. The presence of the trifluoromethyl and methoxy substituents on the this compound backbone allows for the creation of sterically hindered and electronically differentiated phosphine ligands.

The table below outlines a conceptual synthetic pathway for converting a substituted benzonitrile into a phosphine ligand, illustrating the chemical transformations involved.

StepReaction TypeDescriptionResulting Functional Group
1HydrolysisThe nitrile group (-CN) is hydrolyzed under acidic or basic conditions to form a carboxylic acid (-COOH).Carboxylic Acid
2ReductionThe carboxylic acid is reduced to a primary alcohol (-CH2OH) using a strong reducing agent like lithium aluminum hydride.Primary Alcohol
3HalogenationThe alcohol is converted to a benzylic halide (-CH2X, where X = Cl, Br) using a suitable halogenating agent.Benzylic Halide
4PhosphinationThe benzylic halide is reacted with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh2), to form the final phosphine ligand.Phosphine

The development of such tailored ligands is crucial for advancing materials science, where metal complexes are used in the synthesis of polymers with specific properties, organic light-emitting diodes (OLEDs), and other functional materials. The ligands derived from precursors like this compound can impart desirable characteristics such as improved thermal stability and chemical resistance to these advanced materials. chemimpex.com

Future Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Benzonitrile (B105546) Derivatives

The synthesis of polysubstituted benzonitriles is a cornerstone of organic chemistry, providing access to a vast array of intermediates for pharmaceuticals, agrochemicals, and materials. Future research concerning 2-Methoxy-6-(trifluoromethyl)benzonitrile and related structures will likely focus on developing more efficient, environmentally benign, and sustainable synthetic routes.

Classical methods for producing benzonitriles often involve harsh conditions or the use of toxic reagents. rsc.org Modern synthetic chemistry is moving towards greener alternatives. One promising avenue is the use of ionic liquids, which can act as recyclable solvents and catalysts. For instance, a novel green route for synthesizing benzonitrile from benzaldehyde (B42025) and a specialized hydroxylamine (B1172632) ionic liquid salt has been shown to achieve 100% conversion and yield at 120 °C in just 2 hours, with the ionic liquid being easily recovered and recycled. rsc.orgrsc.orgresearchgate.net Another sustainable approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and often allows for the use of water as a solvent under catalyst-free conditions. researchgate.net

Future methodologies for synthesizing complex benzonitriles like this compound could build on these principles. Research could explore one-pot reactions that install the methoxy (B1213986), trifluoromethyl, and nitrile groups with high regioselectivity, minimizing waste and purification steps. The development of catalytic systems, perhaps using earth-abundant metals, for the direct cyanation and trifluoromethylation of anisole (B1667542) derivatives would represent a significant advance.

Table 1: Comparison of Conventional vs. Sustainable Benzonitrile Synthesis Methods

Feature Conventional Methods (e.g., Sandmeyer, Rosenmund-von Braun) Sustainable Methods (e.g., Ionic Liquids, Microwave)
Reagents Often involves stoichiometric copper cyanide, strong acids. Recyclable ionic liquids, catalyst-free systems. rsc.org
Solvents Often uses volatile organic compounds (VOCs). Water, recyclable ionic liquids. rsc.org
Energy Typically requires prolonged heating with conventional methods. Microwave irradiation can significantly reduce reaction times. researchgate.net
Waste Can generate significant metallic and acidic waste streams. Minimized waste, with potential for catalyst/solvent recycling. rsc.org

| Efficiency | Yields can be variable; harsh conditions limit functional group tolerance. | High yields and conversions reported under milder conditions. researchgate.netresearchgate.net |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical substituent in modern medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability. princeton.edumdpi.com Historically, the introduction of the -CF3 group required harsh conditions, limiting its application. nih.gov However, recent advances have provided a plethora of milder methods for trifluoromethylation, opening up new avenues for research. nih.govnih.gov

Future work on this compound could explore the unique reactivity imparted by the -CF3 group. While often considered relatively inert, the C-F bond can be activated under specific conditions. Research into unconventional reactivity could involve exploring the -CF3 group not just as a static substituent but as a reactive handle for further functionalization. For example, the development of catalytic systems that can achieve C-F activation could allow for the transformation of the trifluoromethyl group into other functionalities, a challenging but potentially rewarding endeavor.

Furthermore, the interplay between the ortho-positioned methoxy and trifluoromethyl groups could lead to novel reactivity. The development of transition metal-catalyzed cross-coupling reactions at the positions adjacent to these groups could be explored. nih.gov Photoredox catalysis, which uses visible light to generate trifluoromethyl radicals from inexpensive sources, offers a mild and powerful tool for creating C-CF3 bonds and could be adapted for novel transformations of molecules containing this group. princeton.edu The exploration of formal CF3+, CF3•, and CF3– reactivity using novel reagents could unlock unprecedented chemical transformations. acs.org

Advanced Computational Methodologies for Predictive Modeling in Synthesis and Materials Design

The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. numberanalytics.comacs.org These tools can predict reaction outcomes, design novel synthetic pathways, and model the properties of new materials, thereby reducing the need for trial-and-error experimentation. acs.orgnih.gov

For a molecule like this compound, advanced computational methods offer several exciting research directions. Machine learning algorithms, trained on large datasets of chemical reactions, could predict the most efficient synthetic routes or forecast the products of unexplored reactions. numberanalytics.comnih.gov For instance, predictive models can assess the viability of different catalysts for specific transformations, such as the catalytic cyclotrimerization of benzonitriles to form triazines, a reaction that could be applied to this molecule. researchgate.net

In materials design, density functional theory (DFT) and molecular dynamics simulations can predict the electronic, optical, and physical properties of materials incorporating this benzonitrile derivative. numberanalytics.commdpi.com For example, if this compound were used as a linker in a metal-organic framework (MOF), computational models could predict the resulting pore size, stability, and fluorescent properties. acs.org This predictive power allows for the in silico design of materials with tailored functionalities for applications in sensing, catalysis, or gas storage. acs.org

Table 2: Applications of Computational Methods in Chemical Research

Computational Technique Application Area Potential Insight for this compound
Machine Learning (ML) Retrosynthesis & Reaction Prediction Designing optimal, high-yield synthetic pathways. nih.gov Predicting outcomes of novel catalytic transformations. numberanalytics.com
Density Functional Theory (DFT) Electronic Structure & Reactivity Calculating the impact of substituents on reactivity. Modeling transition states to understand reaction mechanisms. acs.org
Molecular Dynamics (MD) Material Properties & System Behavior Simulating the self-assembly of derivatives into larger structures. Predicting the mechanical and thermal stability of polymers or MOFs. numberanalytics.com

| Multiscale Modeling | Complex System Analysis | Bridging quantum mechanical details with macroscopic material properties. numberanalytics.commdpi.com |

Integration into Complex Chemical Systems for Tunable Functionality and New Chemical Entity Discovery

Small molecules are the building blocks for complex functional systems. The unique combination of functional groups in this compound makes it an attractive candidate for integration into larger, more complex chemical architectures to create new chemical entities (NCEs) with tunable properties. hovione.comnih.gov

One area of significant potential is in the construction of advanced materials. The nitrile group can participate in cyclotrimerization reactions to form triazine-based covalent organic frameworks (COFs) or can be used to coordinate with metal centers in the formation of MOFs. researchgate.netacs.org The methoxy and trifluoromethyl substituents would decorate the pores of these materials, allowing for the fine-tuning of their chemical environment, surface area, and selective adsorption properties. acs.org

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Methoxy-6-(trifluoromethyl)benzonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example:

  • Nitrile Formation via Cyanation : Substitution of halogenated precursors (e.g., bromo or iodo derivatives) with cyanide sources (e.g., CuCN or KCN) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF .
  • Trifluoromethyl Group Introduction : Use of trifluoromethylating agents (e.g., CF₃Cu) in Pd-catalyzed reactions, with careful control of moisture and oxygen to avoid side reactions .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of trifluoromethyl reagents (1.2–1.5 equivalents) to minimize unreacted intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Advanced: How can researchers address contradictory NMR data when characterizing trifluoromethyl-substituted benzonitriles?

Answer:
Discrepancies in NMR data often arise from dynamic effects (e.g., rotational isomerism) or solvent interactions. For this compound:

  • ¹H NMR : The methoxy group (δ 3.8–4.0 ppm) may split due to coupling with adjacent protons. Use high-field NMR (≥400 MHz) and deuterated DMSO or CDCl₃ to resolve overlapping peaks .
  • ¹⁹F NMR : Confirm trifluoromethyl resonance (δ -60 to -65 ppm) and rule out impurities by comparing with literature values .
  • Variable Temperature (VT) NMR : Apply VT-NMR (-20°C to 80°C) to observe conformational changes and assign signals accurately .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard symbols (e.g., H315 for skin irritation) .

Advanced: Which HPLC parameters are optimal for separating this compound from synthetic byproducts?

Answer:

  • Column : Use a reversed-phase C18 column (e.g., Waters Spherisorb ODS-2, 250 × 4.6 mm, 5 µm) .
  • Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B). Start at 30% B, increase to 70% B over 15 minutes .
  • Detection : UV at 254 nm for nitrile absorption. Retention time for the target compound is typically 6–8 minutes, while byproducts (e.g., des-methoxy analogs) elute earlier (3–5 minutes) .
  • Validation : Spike samples with known impurities (e.g., 4-amino derivatives) to confirm resolution and quantify limits of detection (LOD < 0.1%) .

Advanced: How does the trifluoromethyl group influence the biological activity of benzonitrile derivatives in medicinal chemistry?

Answer:

  • Metabolic Stability : The CF₃ group enhances resistance to oxidative degradation, prolonging half-life in vivo .
  • Lipophilicity : Trifluoromethyl increases logP, improving membrane permeability. For this compound, calculate cLogP (~2.5) to predict bioavailability .
  • Target Binding : The electron-withdrawing CF₃ group strengthens interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors). Pair with nitrile’s hydrogen-bond acceptor properties for dual binding modes .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Use ESI+ mode to observe [M+H]⁺ (theoretical m/z 232.0584 for C₁₀H₇F₃NO) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of substituents (if crystalline) .

Advanced: What strategies mitigate side reactions during the synthesis of this compound?

Answer:

  • Byproduct Formation : Hydrolysis of nitrile to amide can occur in aqueous conditions. Use anhydrous solvents and molecular sieves .
  • Demethylation : Protect the methoxy group with tert-butyldimethylsilyl (TBS) during trifluoromethylation, followed by deprotection with TBAF .
  • Catalyst Poisoning : Pre-purify starting materials to remove sulfur-containing impurities that deactivate Pd catalysts .

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